Cas no 1259992-38-5 (Phenylalanine, 3-chloro-2-fluoro-, ethyl ester)

Phenylalanine, 3-chloro-2-fluoro-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Phenylalanine, 3-chloro-2-fluoro-, ethyl ester
- 3-Chloro-2-fluoro-phenylalanine ethyl ester
- DTXSID901245575
- Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate
- EN300-7433155
- 1259992-38-5
-
- インチ: 1S/C11H13ClFNO2/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m0/s1
- InChIKey: PYNIJNMVBKKGSZ-VIFPVBQESA-N
- SMILES: C(OCC)(=O)[C@H](CC1=CC=CC(Cl)=C1F)N
計算された属性
- 精确分子量: 245.0618845g/mol
- 同位素质量: 245.0618845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.256±0.06 g/cm3(Predicted)
- Boiling Point: 314.7±37.0 °C(Predicted)
- 酸度系数(pKa): 6.62±0.33(Predicted)
Phenylalanine, 3-chloro-2-fluoro-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433155-2.5g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-7433155-5.0g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Enamine | EN300-7433155-0.05g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 0.05g |
$624.0 | 2025-03-11 | |
Enamine | EN300-7433155-0.5g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 0.5g |
$713.0 | 2025-03-11 | |
Enamine | EN300-7433155-0.1g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 0.1g |
$653.0 | 2025-03-11 | |
Enamine | EN300-7433155-1.0g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7433155-0.25g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 0.25g |
$683.0 | 2025-03-11 | |
Enamine | EN300-7433155-10.0g |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
1259992-38-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 |
Phenylalanine, 3-chloro-2-fluoro-, ethyl ester 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Phenylalanine, 3-chloro-2-fluoro-, ethyl esterに関する追加情報
Phenylalanine, 3-chloro-2-fluoro-, ethyl ester (CAS No: 1259992-38-5)
The compound Phenylalanine, 3-chloro-2-fluoro-, ethyl ester (CAS No: 1259992-38-5) is a derivative of phenylalanine, a naturally occurring amino acid that plays a crucial role in various biological processes. This compound has gained significant attention in recent years due to its potential applications in drug development and synthetic chemistry. The introduction of the 3-chloro and 2-fluoro substituents on the phenyl ring introduces unique chemical properties, making it a valuable molecule for research and industrial purposes.
Phenylalanine, 3-chloro-2-fluoro-, ethyl ester is characterized by its molecular formula C₁₁H₁₁ClFNO₂, with a molecular weight of approximately 264.68 g/mol. The ethyl ester group enhances the compound's solubility in organic solvents, making it easier to handle and process in laboratory settings. The presence of the chlorine and fluorine atoms on the aromatic ring contributes to its stability and reactivity, which are essential for its use in various chemical reactions.
Recent studies have highlighted the importance of Phenylalanine, 3-chloro-2-fluoro-, ethyl ester in the field of medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules with therapeutic applications. For instance, its ability to participate in nucleophilic aromatic substitution reactions has been leveraged to synthesize novel compounds with anti-inflammatory and anticancer properties.
The synthesis of Phenylalanine, 3-chloro-2-fluoro-, ethyl ester involves a multi-step process that typically begins with the chlorination and fluorination of phenylalanine derivatives. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process, ensuring high yields and purity levels.
In terms of applications, Phenylalanine, 3-chloro-2-fluoro-, ethyl ester has shown promise in the development of peptide-based drugs. Its unique structure allows for selective interactions with biological targets, making it a valuable tool in drug design. Additionally, its use as an intermediate in organic synthesis has expanded its utility across various industries.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Phenylalanine, 3-chloro-2-fluoro-, ethyl ester more accurately. Molecular modeling studies have revealed that this compound exhibits favorable absorption and distribution characteristics, which are critical for its potential use as a drug candidate.
The structural versatility of Phenylalanine, 3-chloro-2-fluoro-, ethyl ester has also made it an attractive molecule for studying enzyme-catalyzed reactions. Enzymatic transformations involving this compound have been explored to develop eco-friendly synthesis routes, aligning with the growing demand for sustainable chemical processes.
In conclusion, Phenylalanine, 3-chloro-2-fluoro-, ethyl ester (CAS No: 1259992-38-5) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique chemical properties and recent advancements in its synthesis and application underscore its importance as a valuable tool for researchers and industry professionals alike.
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